Journal Name:有机化学
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有机化学 ( IF 0 ) Pub Date: 2023-03-20 , DOI: 10.1134/s1070427222090117
AbstractThis article deals with dopamine based nanoflower (Dop/CuNf) (Cu = copper) through a facile approach for sonocatalytic degradation of methylene blue. The formation of Dop/CuNf was confirmed by scanning electron microscopy (SEM) analysis, powder X-ray diffraction (XRD), fourier-transform infrared spectrum (FT-IR), and energy-dispersive analysis of X-rays (EDX). The sonocatalytic activity of Dop/CuNf was determined in the degradation of Methylene blue (MB) in aqueous environments by the UV-vis analysis method. The influence of several operational factors like irradiation time, catalyst dosage, H2O2 concentration and initial concentration of MB were evaluated using ultrasound (US) irradiation. The achieved results illustrated that apparent rate constant values (kapp) and the half-life (t1/2) of the sonocatalytic degradation of MB dye (40 mg/L) using Dop/CuNf (1.2 mg) and H2O2 (5 mM) within 20 min were 0.104 min–1 and 6.665 min–1, respectively. According to these data, sonocatalytic technique delivers significant results as cost-effective and environment sensitive method.
有机化学 ( IF 0 ) Pub Date: 2023-03-20 , DOI: 10.1134/s1070427222090233
AbstractAromatic amino acid or primary aliphatic acid available on prunus armeniaca seed coat (PASC) powder is modified (MPASC) using thioglycolic acid and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) in the form of N-substituted 2-sulfanylacetamide derivative. Infrared (FTIR), scanning electron microscopy, EDX, and XRD techniques are used for characterization of PASC and MPASC. Synthesized material is identified by the change in peak position and deformation of N–H bending vibration of primary amines peak. Peak at 1601 cm−1 due to N–H bending vibration is deformed at1656 cm–1 due to change of the primary amine into amide by thioglycolic acid. Both PASC and MPASC are then utilized for removal of As(III) form water. Adsorption experiments were conducted at different values of adsorbent dose, contact time and pH values in order to study their influence on the uptake of arsenic by the PASC and MPASC adsorbents. The Langmuir maximum adsorption capacity for PASC and MPASC were found to be 125 and 142.85 mg/g, respectively. Sulfhydryl groups on MPASC indicate high affinity for As(III) ions.
有机化学 ( IF 0 ) Pub Date: 2023-03-20 , DOI: 10.1134/s107042722209018x
AbstractIn this study, the Cu–Mo–B catalyst in nanostructure was successfully synthesized with the chemical reduction method of sodium borohydride (NaBH4). The categorization of the attained Cu–Mo–B nano-catalyst was examined with XRD, BET, SEM, and EDS analytical methods. As a result of the ammonium borane hydrolysis of this attained catalyst, the most convenient Mo/Co ratio, NaOH impact, the impact of different catalyst amounts, and the impact of different ammonium borane concentrations on ammonium boron hydride hydrolysis were examined. In addition, hydrolysis was examined at different temperatures, and the degree and activation energy of the reaction were determined. At 333 K with the ammonium borane (AB) hydrolysis of Cu–Mo–B nanoparticles, the maximum hydrogen production rate and activation energy were found to be 4075 mL min−1gcat−1 and 21.37 kJ mol–1, respectively. In this context, Cu–Mo–B catalyst can be used in practical fuel cells since it is obtained economically and easily.
有机化学 ( IF 0 ) Pub Date: 2023-02-21 , DOI: 10.1134/s1070427222080031
AbstractThe recovery and separation of Pd(II) and Pt(IV) from model solutions with high Cl– concentration (~300 g L–1) were studied. The behavior of Pd(II), Pt(IV), and matrix components was examined in relation to the model solution acidity, Cl– concentration, and kind of extractants and stripping agents. The mechanisms of the extraction of platinum metals with various extractants (trioctylamine, methyltrialkylammonium chloride, tri-n-octylphosphine oxide, dibutyl sulfoxide, tributyl phosphate) from chloride solutions are described. A quaternary ammonium salt, methyltrialkylammonium chloride, is suggested for simultaneous quantitative recovery of Pd(II) and Pt(IV) from solutions with the acidity varying in a wide range and with high Cl– concentrations. The subsequent selective separation of the platinum metals from the organic phase occurs in the course of stripping with a 0.3 М NH4OH + 0.1 M NH4Cl solution. The composition of scrubbing solutions allowing separation of matrix components such as Fe(III), Te(IV), Cu(II), Pb(II), and partially Se(IV) from Pd(II) and Pt(IV) and regeneration of the extractant after the extraction and stripping was chosen. The efficiency of the recovery of Pd(II) and Pt(IV), the number of stripping steps, and the purity and yield of the individual fractions depend mainly on the solution acidity and Cl– concentration.
有机化学 ( IF 0 ) Pub Date: 2023-02-21 , DOI: 10.1134/s1070427222080018
AbstractThe review covers data on insensitive high explosives over the past 34 years (1987–2021). The role of hydrogen bonding and its spectroscopy is highlighted. The influence of hydrogen bonds on the physicochemical properties of substances is considered. The properties of insensitive high explosives with nitro- and amino groups in aliphatic, aromatic, and heterocyclic compounds, explosive cocrystals, ionic liquids, and inclusion compounds are described by the example of cyclodextrins and urea-hydrogen peroxide adduct (UHP).
有机化学 ( IF 0 ) Pub Date: 2023-02-21 , DOI: 10.1134/s107042722208016x
AbstractThe development of noncatalytic procedures for processing hydrocarbon gases is an important way to increase the efficiency of gas-chemical processes and decrease their power consumption. The paper deals with thermodynamic and kinetic modeling of noncatalytic processes of the partial oxidation and steam and carbon dioxide conversion of methane in the temperature interval 1400–1800 K and with analysis of the process for syngas production by matrix conversion of rich methane–oxygen mixtures. Comparison of the kinetic calculations with the experimental data demonstrated the possibility of applying published models to the description of the matrix conversion of methane. The possibility of developing a highly efficient technology based on noncatalytic partial oxidation of hydrocarbons for the syngas production without СО2 emission into the environment is discussed.
有机化学 ( IF 0 ) Pub Date: 2023-02-21 , DOI: 10.1134/s1070427222080195
AbstractThe sorption of 2-pyridinecarboxylic, 3-pyridinecarboxylic, and 4-pyridinecarboxylic acids by polystyrene sulfonic acid type cation exchange resin Dowex 50W-X8 and Dowex 50W-X4 from aqueous solutions was studied. Based on the analysis of the FT-IR spectra of acids, sulfates of their protonated forms, and an acid-saturated cation exchange resin, it was shown that pyridinecarboxylic acid is in the protonated form in the cation exchange phase. The equilibrium constants of sorption proceeding with participation of pyridinecarboxylic acid, sulfonic cation exchange resin, and proton were calculated according to experimental data on the equilibrium distribution of acids in the aqueous solution–cation exchange resin system. The values of the equilibrium constant of the cation exchange of the sulfonic ion-exchange resin proton by the pyridinecarboxylic acid cation from solution lie in the range 3.2–4.4. The equilibrium constants of sorption of 2-pyridinecarboxylic acid molecules are 25 dm3 mol–1, they increase to 195–220 dm3 mol–1 for 4-pyridinecarboxylic acid, and reach 320–330 dm3 mol–1 for 3-pyridinecarboxylic acid. Changing the amount of the cross-linking agent (from 4 to 8% divinylbenzene) in the polystyrene sulfonic acid type cation exchange resin does not significantly affect its sorption activity toward pyridinecarboxylic acids.
有机化学 ( IF 0 ) Pub Date: 2023-03-20 , DOI: 10.1134/s107042722209004x
AbstractWays to intensify the main extraction processes in multistep production of base oils from petroleum feedstock are considered. These include the use of N-methylpyrrolidone containing 10 wt % triethylene glycol as an extractant in the step of selective treatment of oil distillates; the use of isopropyl alcohol as the base solvent component in the step of low-temperature dewaxing; use of aromatic extracts applied as softeners and plasticizers in rubber industry in the step of extractive treatment to remove carcinogenic compounds; and the use of the microwave electromagnetic field energy for the activation of the extraction feed. Implementation of these approaches allows the yield of the base oil to be increased (by 9.5 wt % in the step of selective treatment and by 2.1 wt % in the step of low-temperature dewaxing) and the product quality to be improved (in the step of selective treatment, the aniline point and the conventional ratio of aromatic structures to paraffin structures decrease; in the step of low-temperature dewaxing, the viscosity–temperature characteristic and the refractive index decrease).
有机化学 ( IF 0 ) Pub Date: 2023-03-20 , DOI: 10.1134/s1070427222090014
AbstractOil pollution is today one of the main factors of the technogenic impact on the environment. Emergency oil spills are the main source of the oil pollution. The causes, scales, and environmental consequences of emergency spills are considered. The advantages and drawbacks of methods for eliminating the spills of crude oil and petroleum products on the surface of water bodies are discussed. The features of the sorption method for oil collection from the water surface, which is the most widely used method, are described in detail. Requirements to petroleum sorbents are analyzed, and classes of the sorbents are described. Synthetic polymer sorbents have a set of advantages over other types of oil-absorbing materials. Fighting emergency oil spills should include the activity aimed at their prevention. This is particularly topical for Russia, which starts active operation of the Northern Sea Route and of shelf deposits of fossil fuels in seas of the Russian Arctic.
有机化学 ( IF 0 ) Pub Date: 2023-03-20 , DOI: 10.1134/s1070427222090105
AbstractA comparative evaluation of the results of an experimental study and thermodynamic analysis of the chemical equilibrium in a heterophase heterogeneous catalytic reaction of cyclohexanone hydrogenation is reported. It is shown that when calculating the thermodynamic equilibrium constant of heterophase hydrogenation reactions in gas–liquid systems it is necessary to take into account the change in the enthalpy and entropy of the initial chemical system caused by hydrogen absorption. The value of the enthalpy of hydrogen absorption not only reflects the endothermic physical process of gas dissolution, but also characterizes the state of the reagents in the exothermic chemical reaction of hydrogenation. Therefore, the thermal simulation of the apparatus, in which gas absorption and chemical reaction with its participation occur simultaneously, should be performed without taking into account the heat of gas dissolution.
Supplementary Information
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